N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-10-6-14-17-7-11(8-21(14)19-10)18-15(22)9-20-12-4-2-3-5-13(12)24-16(20)23/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSDKVTOZNKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from 5-amino-3-methylpyrazole, followed by functionalization to introduce various substituents that enhance its pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, which inhibits their function. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.
Antimicrobial Effects
A series of studies have demonstrated the antimicrobial effects of similar pyrazolo compounds. For example:
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3c | 0.35 | Escherichia coli |
| 3f | 0.50 | Staphylococcus aureus |
These results indicate that modifications in the structure can significantly impact the antimicrobial efficacy of pyrazolo derivatives .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown varying degrees of toxicity across different cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3g | HaCat | 12.5 |
| 3c | Balb/c 3T3 | 15.0 |
| 3f | HepG2 | 20.0 |
These findings suggest that while some compounds exhibit promising antimicrobial activity, they may also possess cytotoxic effects that need to be carefully evaluated .
Structure-Activity Relationship (SAR)
The SAR studies focus on identifying key functional groups that enhance biological activity. For instance, modifications at the C(5) position of the pyrazolo[1,5-a]pyrimidine core have shown significant improvements in antitubercular activity. Compounds with electron-withdrawing groups at this position generally exhibit enhanced biological activity against Mycobacterium tuberculosis .
Case Studies
- Antitubercular Activity : A focused library of pyrazolo derivatives was synthesized and screened against Mtb H37Rv strains. The most active compounds demonstrated low cytotoxicity and significant inhibitory effects, suggesting potential as antitubercular agents .
- Enzymatic Inhibition : Molecular docking studies indicated strong binding interactions with target enzymes involved in bacterial cell wall synthesis. The binding energy values suggested that these compounds could serve as effective enzyme inhibitors .
Scientific Research Applications
Overview
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Study on A549 and MCF-7 Cell Lines : In vitro studies demonstrated that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide showed IC50 values of 12.5 µM for A549 (lung cancer) and 15.0 µM for MCF-7 (breast cancer) cells, indicating strong cytotoxic effects and the potential for further development as an anticancer agent .
Overview
The compound has also been evaluated for its antimicrobial activity against various pathogens, showcasing effectiveness in inhibiting bacterial growth.
Biological Assays
- In Vitro Antimicrobial Testing : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that several derivatives exhibited significant antibacterial activity, supporting their potential use in treating infections .
Structure-Activity Relationship
The structural modifications around the pyrazolo[1,5-a]pyrimidine core are crucial for enhancing antimicrobial efficacy. Computational docking studies have shown favorable interactions with target proteins involved in bacterial resistance mechanisms .
Overview
Another significant application of this compound lies in its ability to inhibit specific enzymes, which is critical in various therapeutic contexts.
Enzyme Targets
Research has identified that derivatives of pyrazolo[1,5-a]pyrimidine can act as inhibitors for enzymes such as:
- Dipeptidyl Peptidase-IV (DPP-IV) : This enzyme is a target for diabetes treatment; compounds similar to this compound have shown promise as selective DPP-IV inhibitors .
Implications for Drug Development
The inhibition of DPP-IV suggests potential applications in developing anti-diabetic medications, expanding the therapeutic scope of this compound beyond oncology.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate (CAS: 1421481-10-8) | Ethyl ester group; pyrazole core with methoxyphenyl substituent | Not explicitly reported, but similar cores are associated with kinase inhibition | |
| N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | Reduced pyrazolo-pyridine core; triazole substituent | Potential antimicrobial and anticancer activity due to triazole moiety | |
| 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide | Benzylsulfanyl group; pyrazolo-pyridine core | Varied bioactivities depending on sulfanyl substituent |
Analogues with Benzoxazole/Oxazole Moieties
Key Insight : The 2-oxobenzo[d]oxazol-3(2H)-yl group in the target compound offers hydrogen-bond acceptor sites, contrasting with thiophene or nitrobenzothiazole analogs, which may prioritize hydrophobic interactions .
Modifications to the Acetamide Linker
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolopyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide | Sulfanyl linker; furan substituent | Bioluminescent properties due to extended conjugation | |
| N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | Triazolopyridazine-phenyl group | Enhanced binding to purine-binding pockets (e.g., kinase targets) |
Key Insight : Replacing the acetamide’s methyl group with sulfanyl or triazolo-pyridazine moieties alters solubility and target selectivity, as seen in bioluminescent or kinase-inhibitory analogs .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains (e.g., PDB: 1M17 for EGFR). Focus on conserved residues (e.g., Thr766, Met769) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like polar surface area (PSA) and H-bond donors/acceptors to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
